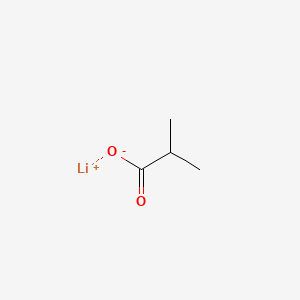
6-メチルピリジン-3-スルホニルクロリド
概要
説明
6-Methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in various chemical reactions and industrial applications.
科学的研究の応用
6-Methylpyridine-3-sulfonyl chloride has several scientific research applications:
作用機序
Target of Action
6-Methylpyridine-3-sulfonyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds . It serves as a key component in the production of aromatic and heteroaromatic sulfonic acids, which are of high importance for industry and agriculture . These acids, particularly their derivatives such as aryl- and hetarylsulfonyl amides, find use as pharmaceuticals, plant growth regulators, and herbicides .
Mode of Action
The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides to synthesize the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .
Biochemical Pathways
The biochemical pathways affected by 6-Methylpyridine-3-sulfonyl chloride involve the synthesis of pyridine-3-sulfonyl chlorides, which are then converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines; diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids .
Result of Action
The result of the action of 6-Methylpyridine-3-sulfonyl chloride is the production of pyridine-3-sulfonyl chlorides, which can be further converted to pyridine-3-sulfonic acids and -sulfonyl amides . These compounds have various applications in the pharmaceutical industry and agriculture .
Action Environment
The action of 6-Methylpyridine-3-sulfonyl chloride is influenced by various environmental factors. For instance, the diazotation process requires specific temperature conditions . Moreover, the storage of the compound requires an inert atmosphere and a temperature of 2-8°C . These factors can significantly influence the compound’s action, efficacy, and stability.
準備方法
6-Methylpyridine-3-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method typically involves the following steps:
- Conversion of substituted nicotinamides to 3-aminopyridines using sodium hypobromite under Hofmann amide degradation conditions.
- Diazotation of 3-aminopyridines to form pyridine-3-diazonium chlorides.
- Substitution of the diazo group with a sulfonyl group to yield 6-Methylpyridine-3-sulfonyl chloride.
化学反応の分析
6-Methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thiols, respectively.
Hydrolysis: In the presence of water, 6-Methylpyridine-3-sulfonyl chloride can hydrolyze to form 6-Methylpyridine-3-sulfonic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
類似化合物との比較
6-Methylpyridine-3-sulfonyl chloride can be compared with other pyridine-3-sulfonyl chlorides and sulfonyl chlorides:
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the methyl group at the 6-position, which can influence its reactivity and applications.
2,6-Dichloro-4-methylpyridine-3-sulfonyl chloride: Contains additional chlorine substituents, which can further modify its chemical properties and reactivity.
Benzenesulfonyl chloride: A simpler aromatic sulfonyl chloride that lacks the heterocyclic pyridine ring, leading to different reactivity and applications.
6-Methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides.
特性
IUPAC Name |
6-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKVSHBWJUMVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625474 | |
| Record name | 6-Methylpyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478264-00-5 | |
| Record name | 6-Methylpyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Bromo-6-ethoxybenzo[d]thiazole](/img/structure/B1604047.png)
